![molecular formula C16H15F3O2 B275709 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene, also known as EFEB, is a chemical compound that has gained significant attention in the field of scientific research. EFEB is a benzene derivative that has been synthesized using various methods. It has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene is not fully understood. However, it has been suggested that 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene may also modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has also been found to induce apoptosis in cancer cells, leading to its anti-cancer effects. Additionally, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been found to inhibit the growth of bacteria, leading to its antibacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has also been shown to possess significant biological activity, making it a promising compound for further research. However, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another potential direction is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to elucidate its mechanism of action and molecular targets, which could lead to the development of more potent and selective 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene derivatives.
Métodos De Síntesis
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-[(4-ethoxyphenoxy)methyl]benzene with phenylboronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of 1-[(4-ethoxyphenoxy)methyl]-4-iodobenzene with trifluoromethylbenzene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess antibacterial activity against various strains of bacteria.
Propiedades
Fórmula molecular |
C16H15F3O2 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
1-ethoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]benzene |
InChI |
InChI=1S/C16H15F3O2/c1-2-20-14-7-9-15(10-8-14)21-11-12-3-5-13(6-4-12)16(17,18)19/h3-10H,2,11H2,1H3 |
Clave InChI |
OHRCLYDEWOMVNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
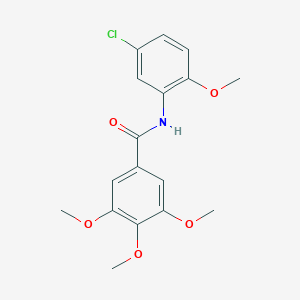
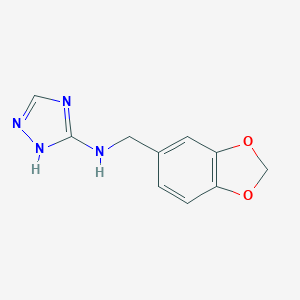
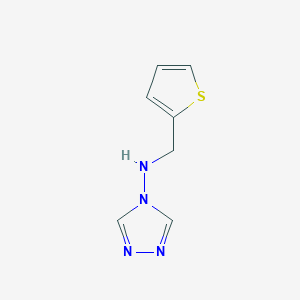
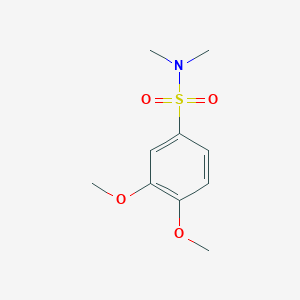
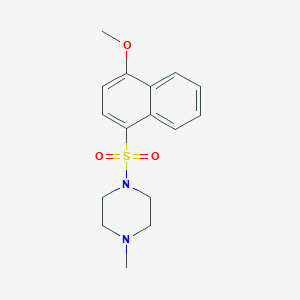

![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)





